molecular formula C16H24N2O5 B3116179 Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate CAS No. 214472-41-0

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Cat. No.: B3116179
CAS No.: 214472-41-0
M. Wt: 324.37 g/mol
InChI Key: DFJJAQKKQNIWOC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is a chemical compound with the molecular formula C16H24N2O5. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including gefitinib, which is used in cancer treatment . This compound features a benzoate core substituted with amino, methoxy, and morpholinopropoxy groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate typically involves several steps. One common method starts with the reaction of 2-amino-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group results in the formation of aniline derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. In the case of gefitinib synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of gefitinib highlights its importance in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJJAQKKQNIWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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